5-Fluoro-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
5-Fluoro-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H5FN2O2 It is a derivative of phthalazine and contains a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then fluorinated using a suitable fluorinating agent, such as elemental fluorine or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI), under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant and anticancer activities.
Materials Science: The compound is used in the development of fluorescent materials and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the brain . The binding of these compounds to the receptor inhibits its activity, leading to anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A non-fluorinated analog with similar chemical properties but different biological activities.
5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol): Known for its chemiluminescent properties and used in forensic science.
Uniqueness
5-Fluoro-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-fluoro-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWPTGKYMRHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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